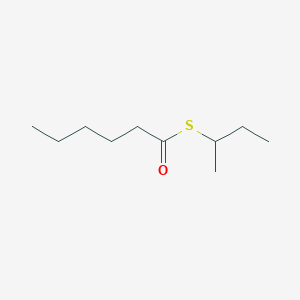
Sec-butyl thiohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sec-butyl thiohexanoate is an organic compound that belongs to the class of thioesters Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sec-butyl thiohexanoate can be synthesized through the esterification of sec-butyl alcohol with hexanoic acid in the presence of a sulfur-containing reagent. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the thioester bond. The reaction conditions often include heating the mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can enhance the production process, making it more cost-effective and scalable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Sec-butyl thiohexanoate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioester bond can be reduced to form the corresponding alcohol and thiol.
Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sec-butyl alcohol and hexanethiol.
Substitution: Various substituted thioesters depending on the nucleophile used.
Applications De Recherche Scientifique
Sec-butyl thiohexanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce thioester functionality into molecules.
Biology: Thioesters play a role in biochemical processes, and this compound can be used in studies related to enzyme mechanisms and metabolic pathways.
Industry: Used as a flavoring agent and in the production of fragrances due to its distinct odor profile.
Mécanisme D'action
The mechanism of action of sec-butyl thiohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester bond can undergo hydrolysis, releasing the corresponding acid and thiol, which can then participate in further biochemical reactions. The sulfur atom in the thioester group can also form covalent bonds with nucleophilic sites in proteins, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Sec-butyl thiohexanoate can be compared with other thioesters, such as:
- Methyl thiohexanoate
- Ethyl thiohexanoate
- Propyl thiohexanoate
Uniqueness
This compound is unique due to its specific sec-butyl group, which imparts distinct chemical and physical properties compared to other thioesters. The sec-butyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it an important reagent in organic synthesis, biochemical studies, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
Propriétés
Numéro CAS |
2432-79-3 |
|---|---|
Formule moléculaire |
C10H20OS |
Poids moléculaire |
188.33 g/mol |
Nom IUPAC |
S-butan-2-yl hexanethioate |
InChI |
InChI=1S/C10H20OS/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3 |
Clé InChI |
DULPHMZIKOTNJW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)SC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Hydroxy-3,5-dimethylbenzyl)(methyl)amino]methyl}naphthalen-2-ol](/img/structure/B14165088.png)
![Methanone,(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-1-yl)phenyl-](/img/structure/B14165095.png)
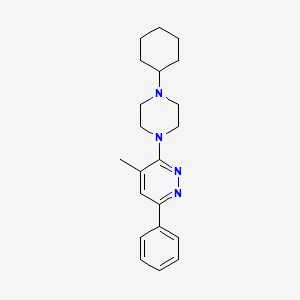
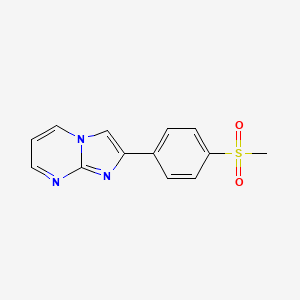
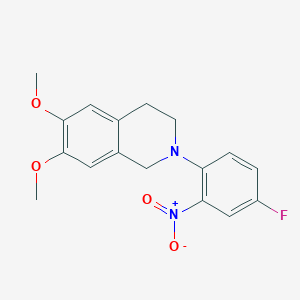
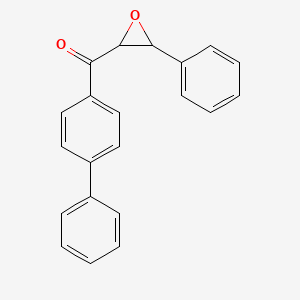
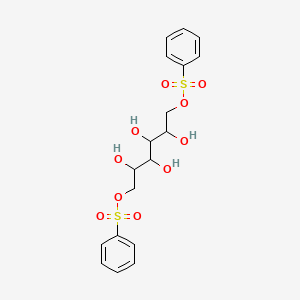

![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
![cyclohexyl 2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14165147.png)
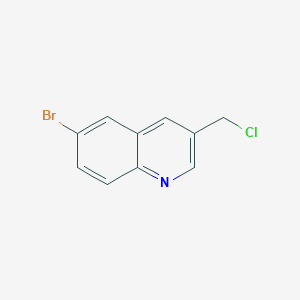
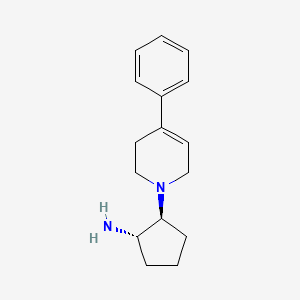
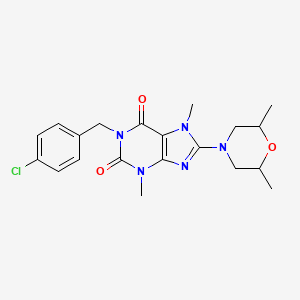
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)
